Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-
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Overview
Description
Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- is a complex organic compound that features a benzenamine core substituted with a 2-chlorophenyl group, an ethenyl group, and an oxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- typically involves the condensation of 2-chlorobenzaldehyde with N,N-diethyl-4-aminobenzaldehyde, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-chloro-4-(methylsulfonyl)-: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
Benzenamine, 4-chloro-N-methyl-: Another related compound with a different substitution pattern.
Uniqueness
Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- is unique due to its combination of a benzenamine core with a chlorophenyl group, an ethenyl group, and an oxazolyl ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
22159-33-7 |
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Molecular Formula |
C21H21ClN2O |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
4-[4-(2-chlorophenyl)-2-ethenyl-1,3-oxazol-5-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C21H21ClN2O/c1-4-19-23-20(17-9-7-8-10-18(17)22)21(25-19)15-11-13-16(14-12-15)24(5-2)6-3/h4,7-14H,1,5-6H2,2-3H3 |
InChI Key |
JJQOKUCYWIGCIN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(N=C(O2)C=C)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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